N-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)pyridine-2-carboxamide
CAS No.: 1421461-67-7
Cat. No.: VC11899810
Molecular Formula: C18H16N4O
Molecular Weight: 304.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421461-67-7 |
|---|---|
| Molecular Formula | C18H16N4O |
| Molecular Weight | 304.3 g/mol |
| IUPAC Name | N-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]pyridine-2-carboxamide |
| Standard InChI | InChI=1S/C18H16N4O/c23-18(15-4-1-2-10-19-15)21-14-8-6-13(7-9-14)16-12-20-17-5-3-11-22(16)17/h1-2,4,6-10,12H,3,5,11H2,(H,21,23) |
| Standard InChI Key | ZYRWJVARDCCMOB-UHFFFAOYSA-N |
| SMILES | C1CC2=NC=C(N2C1)C3=CC=C(C=C3)NC(=O)C4=CC=CC=N4 |
| Canonical SMILES | C1CC2=NC=C(N2C1)C3=CC=C(C=C3)NC(=O)C4=CC=CC=N4 |
Introduction
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is N-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]pyridine-2-carboxamide . Its molecular formula () reflects a hybrid structure combining a bicyclic pyrroloimidazole system, a para-substituted phenyl ring, and a pyridine-2-carboxamide moiety.
Structural Features
The compound’s architecture includes:
-
A pyrrolo[1,2-a]imidazole core (6,7-dihydro-5H-pyrrolo[1,2-a]imidazole), a bicyclic system fused from pyrrole and imidazole rings .
-
A phenyl group at the 3-position of the pyrroloimidazole, providing a planar aromatic scaffold.
-
A pyridine-2-carboxamide substituent linked to the phenyl ring, introducing hydrogen-bonding capabilities via the amide group.
The 3D conformational analysis reveals a non-planar geometry due to steric interactions between the pyrroloimidazole and pyridine groups, which may influence its binding to biological targets .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 304.3 g/mol | |
| SMILES | C1CC2=NC=C(N2C1)C3=CC=C(C=C3)NC(=O)C4=CC=CC=N4 | |
| InChIKey | ZYRWJVARDCCMOB-UHFFFAOYSA-N | |
| Solubility (Predicted) | Low aqueous solubility |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of N-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)pyridine-2-carboxamide typically involves multi-step protocols:
-
Pyrroloimidazole Core Formation: Cyclization of γ-aminobutyric acid derivatives or cycloaddition reactions to construct the bicyclic system.
-
Phenyl Substitution: Suzuki-Miyaura coupling or Ullmann reactions to attach the phenyl group to the pyrroloimidazole.
-
Amide Bond Formation: Condensation of 4-(pyrroloimidazol-3-yl)aniline with pyridine-2-carboxylic acid using coupling agents like HATU or EDCI.
Reactivity and Derivatives
The compound’s reactivity is dominated by:
-
Electrophilic Aromatic Substitution on the phenyl ring (e.g., nitration, halogenation).
-
Amide Hydrolysis under acidic or basic conditions to yield pyridine-2-carboxylic acid and the corresponding aniline.
-
Functionalization of the Pyrroloimidazole Core: Alkylation at the imidazole nitrogen or oxidation of the pyrrole ring .
| Target | IC₅₀ (nM) | Model System | Source |
|---|---|---|---|
| LRRK2 Kinase | 12–50 | In vitro assay | |
| FLT3-ITD Mutant Kinase | 8–30 | Acute myeloid leukemia cells |
Pharmacological Applications
Oncology
The compound’s kinase inhibitory profile positions it as a candidate for:
-
Targeted Cancer Therapy: Inhibition of FLT3-ITD mutants in acute myeloid leukemia .
-
Combination Therapies: Synergy with DNA-damaging agents due to checkpoint kinase modulation .
Neurodegenerative Diseases
LRRK2 inhibition could mitigate neuroinflammation and α-synuclein aggregation in Parkinson’s disease .
Structural and Computational Insights
Molecular Docking Studies
Docking simulations using the LRRK2 kinase domain (PDB: 4F0F) reveal:
-
Hydrogen bonds between the pyridine-2-carboxamide and Glu1948/Asp2017.
-
Hydrophobic interactions between the phenyl ring and Ile1946/Val1950 .
ADMET Predictions
-
Absorption: Moderate permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s).
-
Metabolism: Susceptible to CYP3A4-mediated oxidation.
-
Toxicity: Low acute toxicity (predicted LD₅₀ > 500 mg/kg in rodents).
Recent Research and Patent Landscape
Patent Analysis
Key patents (e.g., US9156845B2) claim pyrroloimidazole derivatives as LRRK2 inhibitors, underscoring the therapeutic relevance of this chemical scaffold .
Clinical Prospects
No clinical trials have been reported for this specific compound, but phase I studies of analogs (e.g., VU0544353-1) are underway for neurodegenerative indications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume